

Application Notes and Protocols: Step-by-Step Synthesis of NOTA-COG1410 Peptide

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Compound of Interest		
Compound Name:	NOTA-COG1410	
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Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of the NOTA-conjugated COG1410 peptide (NOTA-Ac-

AS(Aib)LRKL(Aib)KRLL-NH₂). COG1410 is a 12-amino acid peptide mimetic of apolipoprotein E (ApoE) with demonstrated neuroprotective and anti-inflammatory properties. Its conjugation with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) facilitates radiolabeling for applications in molecular imaging, such as Positron Emission Tomography (PET). This protocol details the step-by-step solid-phase peptide synthesis (SPPS) of COG1410, followed by onresin N-terminal conjugation of NOTA, and concluding with peptide cleavage, purification, and characterization.

Introduction

COG1410, with the sequence Ac-AS(Aib)LRKL(Aib)KRLL-NH₂, is a promising therapeutic agent for neurodegenerative diseases and brain injuries.[1][2] The incorporation of aminoisobutyric acid (Aib) residues enhances its helical structure and stability.[3] The addition of a NOTA chelator to the N-terminus allows for the stable coordination of radionuclides, such as Gallium-68 (⁶⁸Ga), enabling in vivo tracking and quantification of the peptide's biodistribution via PET imaging.[4][5] Recent studies have highlighted the potential of ⁶⁸Ga-NOTA-COG1410 as a specific PET probe for targeting the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key receptor in neuroinflammation and on tumor-associated macrophages.[4][5]



This document provides a detailed methodology for the chemical synthesis of **NOTA-COG1410** to support further research and development.

Synthesis of COG1410 Peptide

The COG1410 peptide is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a Rink Amide resin, which yields a C-terminal amide upon cleavage.[6][7]

Materials

- Rink Amide MBHA resin
- Fmoc-protected amino acids: Fmoc-L-Leu-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-Aib-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Ala-OH
- Coupling reagents: O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
- · N-terminal acetylation reagent: Acetic anhydride
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Experimental Protocol: Solid-Phase Peptide Synthesis

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in a peptide synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.



- Drain and repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) and IPA (2 times).
- Amino Acid Coupling:
 - In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours with agitation. For the sterically hindered Fmoc-Aib-OH, a double coupling (repeating the coupling step) is recommended to ensure high efficiency.
 - Wash the resin with DMF (5-7 times) and IPA (2 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the COG1410 sequence from C-terminus to N-terminus: Leu → Leu → Arg(Pbf) → Lys(Boc) → Aib → Leu → Lys(Boc) → Arg(Pbf) → Ala → Ser(tBu) → Ala.
- N-terminal Acetylation:
 - After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.
 - Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
 - React for 30 minutes.
 - Wash the resin with DMF, DCM, and finally dry under vacuum.

On-Resin N-terminal NOTA Conjugation

The NOTA chelator is conjugated to the N-terminus of the fully assembled and acetylated COG1410 peptide while it is still on the solid support.



Materials

- COG1410-resin
- NOTA-NHS ester (e.g., p-SCN-Bn-NOTA or a similar commercially available activated NOTA derivative)
- DIPEA
- DMF

Experimental Protocol: NOTA Conjugation

- Resin Preparation: Swell the dried COG1410-resin in DMF.
- · NOTA Coupling:
 - o Dissolve NOTA-NHS ester (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
 - Add the NOTA solution to the resin.
 - Allow the reaction to proceed overnight at room temperature with gentle agitation.
- Washing: Wash the resin thoroughly with DMF, DCM, and dry under vacuum.

Peptide Cleavage and Deprotection

The **NOTA-COG1410** peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

Materials

- NOTA-COG1410-resin
- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
- Cold diethyl ether

Experimental Protocol: Cleavage and Deprotection



- · Cleavage Reaction:
 - Place the dried NOTA-COG1410-resin in a reaction vessel.
 - Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
 - Incubate for 2-3 hours at room temperature with occasional swirling.
- Peptide Precipitation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
 - Centrifuge the mixture to pellet the crude peptide.
 - Wash the peptide pellet with cold diethyl ether and centrifuge again.
- Drying: Decant the ether and dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude **NOTA-COG1410** peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Materials

- Crude NOTA-COG1410 peptide
- RP-HPLC system with a C18 column
- Mobile phase A: 0.1% TFA in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Mass spectrometer (e.g., ESI-MS)

Experimental Protocol: Purification and Characterization



• Purification:

- Dissolve the crude peptide in a minimal amount of mobile phase A.
- Purify the peptide using a suitable gradient of mobile phase B on the RP-HPLC system (e.g., a linear gradient of 5-60% B over 30 minutes).[8][9]
- Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.
- Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the fractions with >95% purity.
- Lyophilization: Freeze-dry the pooled pure fractions to obtain the final NOTA-COG1410
 peptide as a white powder.
- Characterization: Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.[10][11][12]

Data Presentation

Parameter	Expected Value
Peptide Sequence	Ac-AS(Aib)LRKL(Aib)KRLL-NH2
Chelator	NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
Calculated Molecular Weight	~1855 g/mol (exact mass will depend on the specific NOTA derivative used)
Purity (by RP-HPLC)	>95%
Appearance	White lyophilized powder

Visualizations Synthesis and Conjugation Workflow



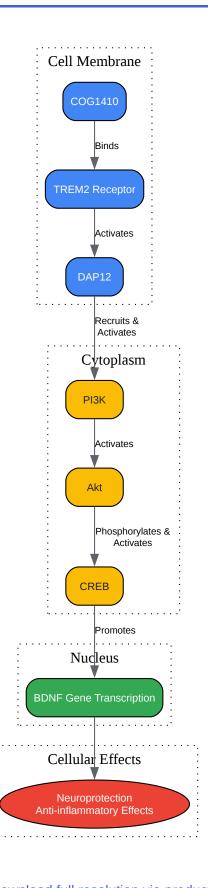


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Caption: Workflow for the synthesis of NOTA-COG1410 peptide.

COG1410 Signaling Pathway via TREM2





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Caption: COG1410-mediated activation of the TREM2-PI3K/Akt-CREB/BDNF signaling pathway.[1][13][14]

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